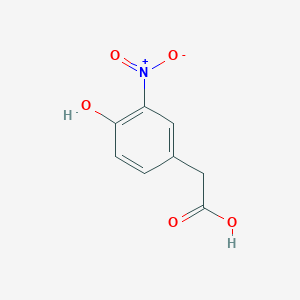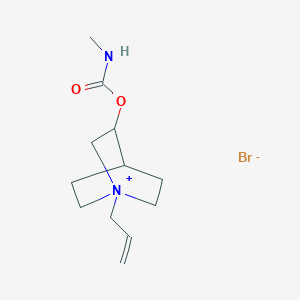
3-Carbamyl-N-allylquinuclidinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamyl-N-allylquinuclidinium, also known as CAQ, is a synthetic compound that has shown promising results in scientific research, particularly in the field of neuroscience.
作用机制
3-Carbamyl-N-allylquinuclidinium acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. This means that it binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. By blocking the M2 receptor, 3-Carbamyl-N-allylquinuclidinium reduces the inhibitory effect of acetylcholine on the release of other neurotransmitters, such as dopamine and serotonin. This leads to an increase in the release of these neurotransmitters, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Carbamyl-N-allylquinuclidinium are dependent on the specific experimental conditions and the target tissue or organ. In general, 3-Carbamyl-N-allylquinuclidinium has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in behavior and mood. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of 3-Carbamyl-N-allylquinuclidinium for lab experiments is its selectivity for the M2 muscarinic acetylcholine receptor. This allows for the investigation of the specific role of this receptor in various physiological and pathological processes. Additionally, 3-Carbamyl-N-allylquinuclidinium is relatively easy to synthesize and can be obtained in sufficient quantities for use in experiments.
One limitation of 3-Carbamyl-N-allylquinuclidinium is its potential toxicity, particularly at high concentrations. Additionally, the effects of 3-Carbamyl-N-allylquinuclidinium may be dependent on the specific experimental conditions, such as the concentration of 3-Carbamyl-N-allylquinuclidinium and the target tissue or organ.
未来方向
There are several potential future directions for the use of 3-Carbamyl-N-allylquinuclidinium in scientific research. One area of interest is the investigation of the role of the M2 muscarinic acetylcholine receptor in Alzheimer's disease and other neurodegenerative disorders. Additionally, 3-Carbamyl-N-allylquinuclidinium may have potential therapeutic applications in the treatment of pain and inflammation. Finally, further studies are needed to determine the optimal experimental conditions for the use of 3-Carbamyl-N-allylquinuclidinium in various research applications.
合成方法
The synthesis of 3-Carbamyl-N-allylquinuclidinium involves a series of chemical reactions that result in the formation of a quinuclidine ring system. The starting material for the synthesis is N-allylquinuclidine, which is reacted with cyanogen bromide to form the corresponding nitrile. The nitrile is then hydrolyzed to form the carboxylic acid, which is subsequently converted to the corresponding acid chloride. Finally, the acid chloride is reacted with urea to form 3-Carbamyl-N-allylquinuclidinium.
科学研究应用
3-Carbamyl-N-allylquinuclidinium has been extensively studied for its potential use as a tool in neuroscience research. It has been shown to selectively block the M2 muscarinic acetylcholine receptor, which is involved in the regulation of acetylcholine release in the brain. This selective blocking action allows for the investigation of the role of the M2 receptor in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
147137-16-4 |
|---|---|
产品名称 |
3-Carbamyl-N-allylquinuclidinium |
分子式 |
C12H21BrN2O2 |
分子量 |
305.21 g/mol |
IUPAC 名称 |
(1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-yl) N-methylcarbamate;bromide |
InChI |
InChI=1S/C12H20N2O2.BrH/c1-3-6-14-7-4-10(5-8-14)11(9-14)16-12(15)13-2;/h3,10-11H,1,4-9H2,2H3;1H |
InChI 键 |
BXDQGQQKPNCSLK-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
规范 SMILES |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
同义词 |
3,N-CAB 3-carbamyl-N-allylquinuclidinium 3-carbamyl-N-allylquinuclidinium bromide 3-carbamyl-N-allylquinuclidinium, (R)-isomer 3-carbamyl-N-allylquinuclidinium, (S)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
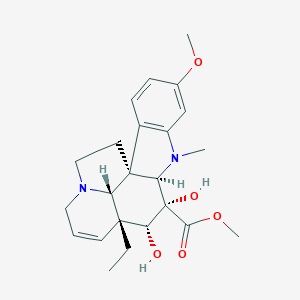
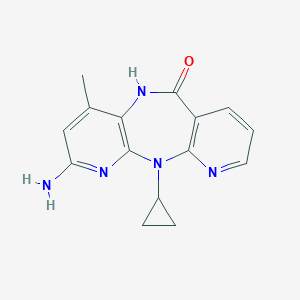
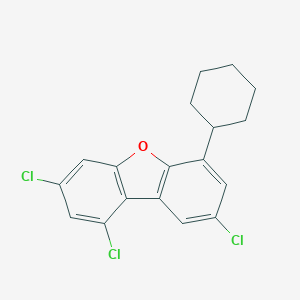
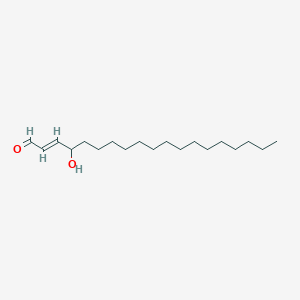
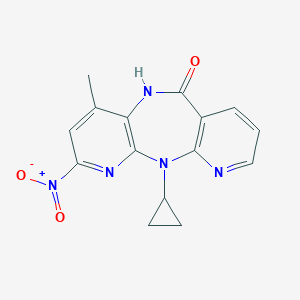

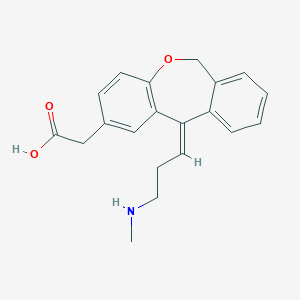
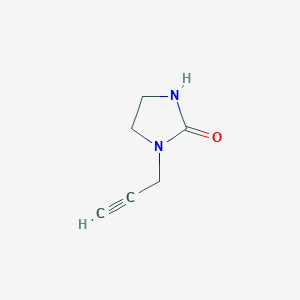
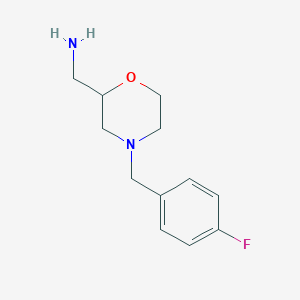
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)


